molecular formula C7H6F2N2O2 B2740684 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid CAS No. 2172240-86-5

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2740684
CAS No.: 2172240-86-5
M. Wt: 188.134
InChI Key: XOSUOSQZVIFQJM-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. The presence of the difluorocyclopropyl group imparts distinct physicochemical properties, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of difluorocyclopropane derivatives with pyrazole carboxylic acid under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclopropanation and subsequent functionalization .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, difluorocyclopropyl derivatives, and functionalized carboxylic acids .

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance binding affinity to enzymes or receptors due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and stability. The pyrazole ring may interact with active sites of enzymes, leading to inhibition or modulation of enzymatic activity .

Comparison with Similar Compounds

  • 2,2-Difluorocyclopropanecarboxylic acid
  • 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid
  • 2-(2,2-Difluorocyclopropyl)alkyl esters

Comparison: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of the difluorocyclopropyl group and the pyrazole ring, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)1-5(7)11-3-4(2-10-11)6(12)13/h2-3,5H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSUOSQZVIFQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172240-86-5
Record name 1-(2,2-difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid
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